N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-16(28)27-12-11-20-21(14-25)24(30-22(20)15-27)26-23(29)19-9-7-18(8-10-19)13-17-5-3-2-4-6-17/h2-10H,11-13,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMQOOXVLWRYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyridine core.
Introduction of the Acetyl and Cyano Groups: The acetyl and cyano groups are introduced through specific reactions, such as acetylation and cyanation, using reagents like acetic anhydride and cyanogen bromide.
Attachment of the Benzylbenzamide Moiety: The final step involves the coupling of the thieno[2,3-c]pyridine derivative with benzylbenzamide under suitable conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in disease progression or cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide with structurally related thienopyridine derivatives, focusing on substituent effects, molecular properties, and research relevance.
Key Observations:
BI78640’s 4-fluorophenyl group balances electronegativity and lipophilicity, a common strategy in drug design to optimize target binding and metabolic stability .
Molecular Weight and Pharmacokinetics :
- The target compound’s higher molecular weight (~504.63 vs. 357.40–430.50 for analogs) may limit bioavailability, necessitating formulation optimization.
Research Applications :
- BI78640 is commercially available, suggesting utility as a reference compound in kinase assays or ADME studies .
- Derivatives with sulfonyl or thioether groups (e.g., ) are tailored for structure-activity relationship (SAR) studies to probe electronic and steric effects on biological activity.
Hypothetical Activity Trends (Based on Structural Features):
- Electron-Withdrawing Groups: Fluorine (in BI78640) and cyano groups may enhance binding to ATP pockets in kinases via dipole interactions.
- Bulkier Substituents : The target compound’s benzyl group could improve selectivity for hydrophobic binding pockets but increase off-target risks.
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the thienopyridine class and is characterized by the following structural components:
- Thieno[2,3-c]pyridine core
- Acetyl group
- Cyano group
- Benzylbenzamide moiety
Its molecular formula is , and it has a molecular weight of 413.51 g/mol. The compound's IUPAC name is N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it exhibits inhibitory activity against tyrosinase, an enzyme involved in melanin production. This property makes it a candidate for research in skin-related disorders and pigmentation issues .
- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties. This activity is essential for mitigating oxidative stress in cells and could have implications for age-related diseases .
- Anticancer Potential : Research has suggested that thienopyridine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies on this compound have indicated potential cytotoxic effects against various cancer cell lines .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Tyrosinase Inhibition
In a study by Zhang et al. (2020), this compound was tested for its ability to inhibit tyrosinase. The results demonstrated a significant reduction in enzyme activity compared to control groups. This finding suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .
Case Study: Anticancer Effects
Another study conducted by Liu et al. (2021) assessed the anticancer properties of this compound against breast cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis markers and reduced cell viability. This positions the compound as a promising candidate for further development in cancer therapeutics .
Q & A
Q. Substituent variation :
| Position | Substituent | Activity Trend (Kinase Inhibition) |
|---|---|---|
| 2 | Benzamide | Baseline activity (IC50 = 50 nM) |
| 3 | Cyano → Nitro | ↑ Potency (IC50 = 12 nM) |
| 6 | Acetyl → Methyl | ↓ Solubility, ↑ metabolic stability |
Methodology : Use molecular docking (PDB: 3HKC) to predict binding poses and validate via mutagenesis (e.g., K721M EGFR mutation) .
What strategies improve solubility and formulation for in vivo studies?
Q. Advanced Research Focus
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL in PBS) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance tumor accumulation .
- Stability : Protect from moisture (store at -20°C under argon) to prevent hydrolysis of the cyano group .
How to resolve contradictions in reported biological activity data?
Advanced Research Focus
Case study: Discrepancies in IC50 values (e.g., 10 nM vs. 1 µM) may arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) alters competition kinetics .
- Cell models : Primary cells vs. immortalized lines differ in efflux pump expression (e.g., P-gp).
Resolution : Standardize assays using CLSI guidelines and include controls like gefitinib (EGFR inhibitor) .
What in vivo models are suitable for evaluating therapeutic potential?
Q. Advanced Research Focus
- Acute inflammation : Mouse carrageenan-induced paw edema (ED50 calculation) .
- Cancer xenografts : Nude mice with HT-29 tumors; dose at 10 mg/kg i.p., monitor via bioluminescence .
- PK/PD analysis : Plasma half-life (t1/2) and AUC0–24h via LC-MS/MS .
How to apply computational methods for target identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
